Methyl o-tolylacetate
Overview
Description
Methyl o-tolylacetate is an organic compound with the chemical formula C₁₀H₁₂O₂. It is a colorless to pale yellow liquid with a fragrant odor. This compound is primarily used in the field of organic synthesis and as a component in fragrances due to its pleasant aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl o-tolylacetate can be synthesized through the esterification of o-toluic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl o-tolylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form o-toluic acid.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products:
Oxidation: o-Toluic acid.
Reduction: o-Tolylmethanol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl o-tolylacetate has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of other esters and aromatic compounds.
Biology: It serves as a model compound in studies of ester hydrolysis and enzymatic reactions.
Medicine: While not directly used as a drug, it is involved in the synthesis of pharmaceutical intermediates.
Industry: It is a key ingredient in the fragrance industry, used in perfumes, soaps, and shampoos due to its pleasant aroma
Mechanism of Action
The mechanism of action of methyl o-tolylacetate primarily involves its role as an ester. In biological systems, esters are hydrolyzed by esterases to produce the corresponding alcohol and acid. This hydrolysis reaction is crucial in various metabolic pathways. The molecular targets include esterases and other enzymes involved in ester metabolism .
Comparison with Similar Compounds
- Methyl p-tolylacetate
- Methyl m-tolylacetate
- Ethyl o-tolylacetate
Comparison: Methyl o-tolylacetate is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to its isomers, this compound has distinct physical and chemical properties, such as boiling point and solubility, which make it suitable for specific industrial and research applications .
Properties
IUPAC Name |
methyl 2-(2-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-5-3-4-6-9(8)7-10(11)12-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEMRRXGTKTJGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427373 | |
Record name | Methyl o-tolylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40851-62-5 | |
Record name | Methyl o-tolylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(2-methylphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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